N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
Description
N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine ring. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and unique chemical properties.
Properties
Molecular Formula |
C16H18F4N6 |
|---|---|
Molecular Weight |
370.35 g/mol |
IUPAC Name |
N-ethyl-4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H18F4N6/c1-2-21-15-22-4-3-13(24-15)25-5-7-26(8-6-25)14-12(17)9-11(10-23-14)16(18,19)20/h3-4,9-10H,2,5-8H2,1H3,(H,21,22,24) |
InChI Key |
WQZVNKSYWGWDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by the piperazine moiety.
Attachment of the pyridine ring: The pyridine ring, substituted with fluorine atoms, can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
N-ethylation: The final step involves the ethylation of the nitrogen atom on the piperazine ring, which can be achieved using ethyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological macromolecules. Its fluorine atoms can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.
Industry
In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides. Its fluorinated structure can enhance the efficacy and environmental stability of agrochemical products.
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the structure can form strong hydrogen bonds and van der Waals interactions with target proteins, enhancing binding affinity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
- N-ethyl-4-{4-[3-fluoro-5-(difluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
- N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine
Uniqueness
The uniqueness of N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine lies in its specific substitution pattern and the presence of multiple fluorine atoms. This enhances its chemical stability, biological activity, and potential for various applications. The combination of a pyrimidine core with a fluorinated pyridine ring and a piperazine moiety makes it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
